Antiproliferative Spectrum Comparison: 6,8-Dibromotetrahydroquinoline vs. Morpholine/Piperazine Analogs in Cancer Cell Lines
6,8-Dibromotetrahydroquinoline (derived from 6,8-dibromoquinoline) exhibits a distinct antiproliferative profile. It demonstrates broad-spectrum activity against C6 (rat glioblastoma), HeLa (cervical carcinoma), and HT29 (colorectal adenocarcinoma) cell lines, in contrast to morpholine/piperazine-substituted quinoline analogs (7 and 8), which show selective activity only against the C6 cell line with higher IC50 values [1]. This indicates a broader therapeutic potential for the 6,8-dibromo-substituted scaffold.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Broad-spectrum activity against C6, HeLa, HT29 cell lines |
| Comparator Or Baseline | Morpholine/piperazine substituted quinoline analogs (7 and 8): Selective activity only on C6 cell line (IC50 47.5 and 46.3 µg/mL, respectively) |
| Quantified Difference | 6,8-dibromoTHQ 3 is active against three cell lines, while comparators 7 and 8 are active against only one cell line and require >46 µg/mL to achieve 50% inhibition |
| Conditions | BrdU Cell Proliferation ELISA assay; C6, HeLa, HT29 cancer cell lines |
Why This Matters
A broader spectrum of antiproliferative activity in multiple cancer cell lines suggests greater utility in diverse anticancer screening programs compared to more selective analogs.
- [1] Köprülü TK, Ökten S, Tekin Ş, Çakmak O. Biological activity and molecular docking studies of some new quinolines as potent anticancer agents. Med Oncol. 2021;38(7):84. doi:10.1007/s12032-021-01530-w View Source
